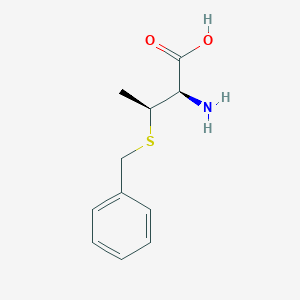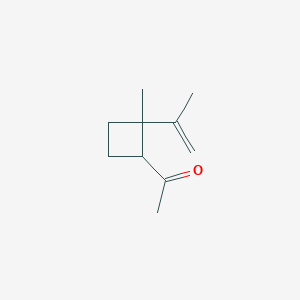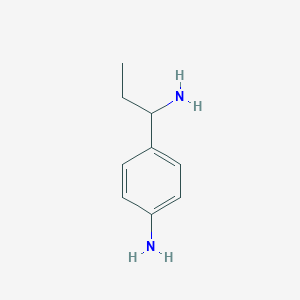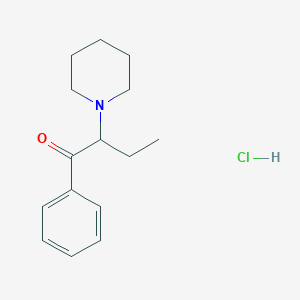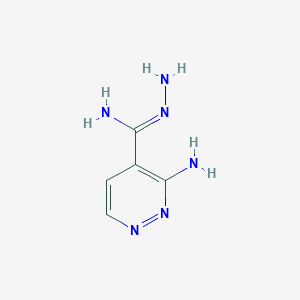
3-Aminopyridazine-4-carboximidhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopyridazine-4-carboximidhydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a derivative of pyridazine and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-Aminopyridazine-4-carboximidhydrazide is not fully understood. However, it has been suggested that this compound may act by inhibiting enzymes involved in the replication of viruses and bacteria. It has also been reported to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
3-Aminopyridazine-4-carboximidhydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce the production of inflammatory cytokines. This compound has also been reported to improve memory and cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Aminopyridazine-4-carboximidhydrazide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 3-Aminopyridazine-4-carboximidhydrazide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of viral and bacterial infections. Another direction is to study the mechanism of action of this compound in more detail. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacological properties are areas of interest for future research.
Conclusion:
In conclusion, 3-Aminopyridazine-4-carboximidhydrazide is a chemical compound that has potential applications in medicinal chemistry. It has been synthesized using various methods and has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been reported to have potential as a therapeutic agent for the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-Aminopyridazine-4-carboximidhydrazide has been reported using different methods. One of the most common methods involves the reaction of 3-aminopyridazine with ethyl chloroformate and then with hydrazine hydrate. The resulting product is then treated with ammonium hydroxide to obtain 3-Aminopyridazine-4-carboximidhydrazide.
Applications De Recherche Scientifique
3-Aminopyridazine-4-carboximidhydrazide has been studied extensively for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
137609-33-7 |
|---|---|
Nom du produit |
3-Aminopyridazine-4-carboximidhydrazide |
Formule moléculaire |
C5H8N6 |
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
N',3-diaminopyridazine-4-carboximidamide |
InChI |
InChI=1S/C5H8N6/c6-4(10-8)3-1-2-9-11-5(3)7/h1-2H,8H2,(H2,6,10)(H2,7,11) |
Clé InChI |
LAXKBHTYWQNSMU-UHFFFAOYSA-N |
SMILES isomérique |
C1=CN=NC(=C1/C(=N/N)/N)N |
SMILES |
C1=CN=NC(=C1C(=NN)N)N |
SMILES canonique |
C1=CN=NC(=C1C(=NN)N)N |
Synonymes |
4-Pyridazinecarboximidic acid, 3-amino-, hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



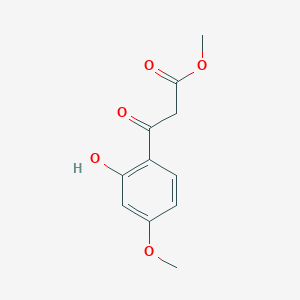

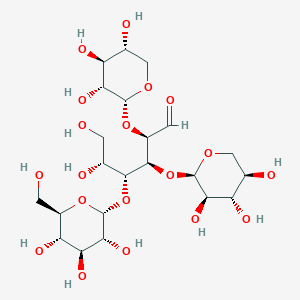

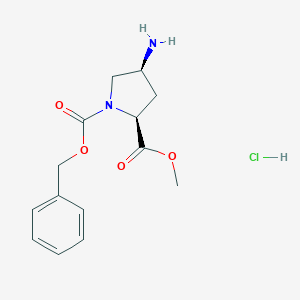
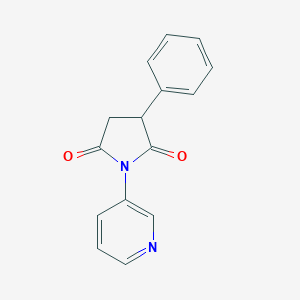
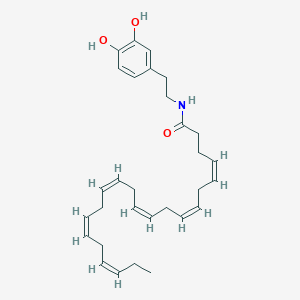
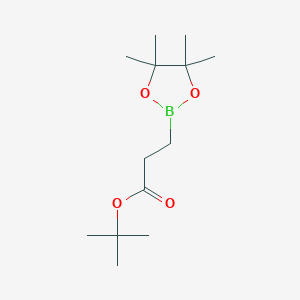
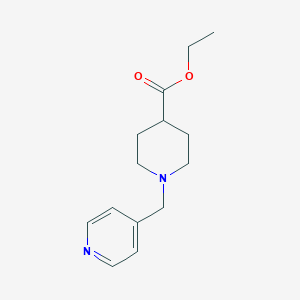
![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)
